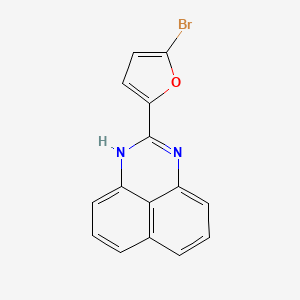

2-(5-bromo-2-furyl)-1H-perimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(5-bromofuran-2-yl)-1H-perimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrN2O/c16-13-8-7-12(19-13)15-17-10-5-1-3-9-4-2-6-11(18-15)14(9)10/h1-8H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPWAUTRDHFNTRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)NC(=NC3=CC=C2)C4=CC=C(O4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(5-bromo-2-furyl)-1H-perimidine: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

The Perimidine Scaffold: A Privileged Structure in Drug Discovery

Perimidines are a class of nitrogen-containing heterocyclic compounds built upon a fused naphthalene and pyrimidine ring system.[1][2] This unique architecture imparts a range of physicochemical properties that make them attractive scaffolds for the development of novel therapeutic agents. The perimidine nucleus is known to exhibit a wide spectrum of biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties.[3][4][5][6][7][8] The versatility of the perimidine ring system allows for the introduction of various substituents at the 2-position, enabling the fine-tuning of its pharmacological profile.

The introduction of a 5-bromo-2-furyl moiety at the 2-position of the 1H-perimidine core is a strategic choice in medicinal chemistry. The furan ring is a common pharmacophore found in numerous approved drugs, and the bromine atom can serve as a handle for further synthetic modifications or act as a key interaction point with biological targets through halogen bonding.

Synthesis of 2-(5-bromo-2-furyl)-1H-perimidine: A Step-by-Step Protocol

The synthesis of 2-(5-bromo-2-furyl)-1H-perimidine can be achieved through a well-established two-step procedure involving the condensation of 1,8-diaminonaphthalene with 5-bromo-2-furaldehyde, followed by dehydrogenation.[1][9]

Step 1: Synthesis of 2-(5-bromo-2-furyl)-2,3-dihydro-1H-perimidine

The initial step involves the cyclocondensation of 1,8-diaminonaphthalene with 5-bromo-2-furaldehyde to yield the corresponding 2,3-dihydro-1H-perimidine derivative.

Protocol:

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,8-diaminonaphthalene (1 equivalent) in a suitable solvent such as ethanol or toluene.

-

Aldehyde Addition: Add 5-bromo-2-furaldehyde (1 equivalent) to the solution. The reaction can often proceed at room temperature or with gentle heating.[1]

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up and Isolation: Upon completion, the product, 2-(5-bromo-2-furyl)-2,3-dihydro-1H-perimidine, may precipitate out of the solution upon cooling. The solid can be collected by filtration, washed with a cold solvent, and dried. If the product remains in solution, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Causality of Experimental Choices:

-

Solvent: Ethanol and toluene are commonly used solvents for this type of condensation reaction as they effectively dissolve the reactants and facilitate the reaction.

-

Catalyst: While the reaction can proceed without a catalyst, the use of a mild acid catalyst, such as a few drops of acetic acid, can accelerate the reaction rate. However, for many aldehydes, the reaction proceeds efficiently without a catalyst.[1]

Step 2: Dehydrogenation to 2-(5-bromo-2-furyl)-1H-perimidine

The second step involves the aromatization of the dihydroperimidine intermediate to the final 1H-perimidine product.

Protocol:

-

Reactant and Catalyst: In a suitable high-boiling solvent like xylene or nitrobenzene, suspend the 2-(5-bromo-2-furyl)-2,3-dihydro-1H-perimidine (1 equivalent). Add a dehydrogenating agent such as palladium on carbon (Pd/C, 10 mol%) or sulfur.[9]

-

Reaction Conditions: Heat the reaction mixture to reflux for several hours.

-

Reaction Monitoring: Monitor the reaction progress by TLC. The formation of the aromatic perimidine will result in a more conjugated system, often leading to a change in color and a different Rf value on the TLC plate.

-

Work-up and Purification: After the reaction is complete, cool the mixture and filter to remove the catalyst. The solvent is then removed under reduced pressure. The resulting crude product is purified by column chromatography or recrystallization to afford pure 2-(5-bromo-2-furyl)-1H-perimidine.

Causality of Experimental Choices:

-

Dehydrogenating Agent: Palladium on carbon is a highly efficient and commonly used catalyst for dehydrogenation reactions due to its high activity and ease of removal by filtration. Sulfur is a classical and cost-effective alternative.

-

Solvent: High-boiling solvents are necessary to provide the energy required for the dehydrogenation reaction to proceed at a reasonable rate.

Visualizing the Synthetic Workflow:

Caption: Synthetic pathway for 2-(5-bromo-2-furyl)-1H-perimidine.

Structural Characterization and Validation

The unambiguous identification and confirmation of the structure of the synthesized 2-(5-bromo-2-furyl)-1H-perimidine are crucial for its further investigation. A combination of spectroscopic techniques is employed for this purpose.

| Technique | Expected Observations | Purpose |

| Infrared (IR) Spectroscopy | Appearance of N-H stretching vibrations around 3300-3400 cm⁻¹, C=N and C=C stretching vibrations in the 1500-1650 cm⁻¹ region. | Confirms the presence of key functional groups. |

| ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | Aromatic protons of the perimidine and furan rings will appear in the downfield region (typically 6.5-8.5 ppm). The N-H proton will likely appear as a broad singlet.[10] | Provides information on the proton environment and confirms the overall structure. |

| ¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy | Signals corresponding to the aromatic carbons of the perimidine and furan rings, as well as the carbon bearing the bromine atom. | Confirms the carbon framework of the molecule. |

| High-Resolution Mass Spectrometry (HRMS) | The molecular ion peak will correspond to the calculated exact mass of C₁₅H₉BrN₂O, confirming the elemental composition. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be observed.[3] | Provides the exact molecular weight and elemental formula. |

Potential Therapeutic Applications: An Outlook

The diverse biological activities reported for perimidine derivatives suggest that 2-(5-bromo-2-furyl)-1H-perimidine could be a promising candidate for drug discovery programs.[3]

-

Antimicrobial and Antifungal Activity: Perimidines have shown significant activity against various bacterial and fungal strains.[3] The presence of the furan ring, a known antimicrobial pharmacophore, may enhance this activity.

-

Anticancer Activity: Numerous perimidine derivatives have been investigated for their potential as anticancer agents.[11] The mechanism of action often involves intercalation with DNA or inhibition of key enzymes involved in cell proliferation.

-

Anti-inflammatory Activity: Some perimidine derivatives have demonstrated anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators.[6]

Logical Relationship of Drug Discovery Process:

Caption: The drug discovery workflow for novel perimidine derivatives.

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for the synthesis, characterization, and potential applications of 2-(5-bromo-2-furyl)-1H-perimidine. While this specific molecule may not be commercially available, the methodologies outlined here are well-established and can be readily implemented in a research setting. The promising biological activities associated with the perimidine scaffold, coupled with the strategic inclusion of the 5-bromo-2-furyl moiety, make this compound a compelling target for further investigation in the quest for novel therapeutic agents. Future research should focus on the synthesis of a library of related analogs to establish structure-activity relationships and identify lead compounds for preclinical development.

References

- Synthesis and Biological Activity of Perimidine Derivatives. (2017). Chinese Journal of Structural Chemistry.

- Synthesis and Spectroscopic Characterization of 2-(het)Aryl Perimidine Derivatives with Enhanced Fluorescence Quantum Yields. (2025).

- PYRIMIDINE AND ITS BIOLOGICAL ACTIVITY: A REVIEW. (2013).

- Recent Advances in the Synthesis of Perimidines and their Applic

- Synthesis and comparative structural study of 2-(pyridin-2-yl)

- Synthesis and Reactions of Perimidines and Their Fused Systems. (n.d.).

- Synthesis and Reactions of Perimidines and Their Fused Systems. (n.d.). Bentham Science.

- Biological Activity of Pyrimidine Derivativies: A Review. (2017). Juniper Publishers.

- Synthesis and pharmacological profile of some new 2-substituted-2, 3-dihydro-1H-perimidine. (2020).

- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (n.d.). PubMed.

- Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives. (2014). International Journal for Pharmaceutical Research Scholars.

Sources

- 1. Recent Advances in the Synthesis of Perimidines and their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Synthesis and Biological Activity of Perimidine Derivatives [yyhx.ciac.jl.cn]

- 4. pharmatutor.org [pharmatutor.org]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. researchgate.net [researchgate.net]

- 7. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives - IJPRS [ijprs.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and comparative structural study of 2-(pyridin-2-yl)-1H-perimidine and its mono- and di-N-methylated analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Potential Biological Activity of 2-(5-bromo-2-furyl)-1H-perimidine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The confluence of privileged heterocyclic scaffolds in a single molecular entity presents a compelling strategy in the quest for novel therapeutic agents. This technical guide delves into the untapped potential of 2-(5-bromo-2-furyl)-1H-perimidine, a compound that marries the rich chemical and biological attributes of the perimidine and furan nuclei. While direct studies on this specific molecule are nascent, a wealth of evidence from related structures strongly suggests a high probability of significant biological activity. This document provides a comprehensive framework for the synthesis, characterization, and rigorous evaluation of its potential antimicrobial, anticancer, and antioxidant properties. Detailed experimental protocols, the underlying scientific rationale, and robust data presentation formats are provided to empower researchers in their exploration of this promising compound.

Introduction: The Scientific Rationale for Investigating 2-(5-bromo-2-furyl)-1H-perimidine

The strategic combination of distinct pharmacophores is a cornerstone of modern medicinal chemistry. The target molecule, 2-(5-bromo-2-furyl)-1H-perimidine, is a testament to this approach, integrating two potent heterocyclic systems:

-

The Perimidine Core: Perimidines are polycyclic aromatic hydrocarbons containing a pyrimidine ring fused to a naphthalene moiety. This structural arrangement confers a unique electronic and steric profile, making them attractive candidates for drug design. Perimidine derivatives have demonstrated a wide array of pharmacological activities, including antitumor, antimicrobial, and antioxidant effects.[1][2][3][4] Their planar nature allows for effective intercalation with DNA, a mechanism often implicated in their anticancer properties.[5]

-

The Furan Moiety: The furan ring is a five-membered aromatic heterocycle containing an oxygen atom. It is a common structural motif in numerous natural products and synthetic compounds with significant biological activities.[6][7] Furan derivatives are known to possess antimicrobial, anti-inflammatory, and anticancer properties.[6][8][9][10] The inclusion of a halogen, such as bromine, on the furan ring can further enhance its biological activity by modifying its lipophilicity and electronic properties.

The amalgamation of these two scaffolds in 2-(5-bromo-2-furyl)-1H-perimidine is hypothesized to result in a synergistic or additive effect, leading to a molecule with enhanced and potentially novel biological activities. The bromine substituent on the furan ring is of particular interest, as halogenated compounds often exhibit increased potency in various biological assays.[11]

Synthesis and Characterization

The synthesis of 2-(5-bromo-2-furyl)-1H-perimidine can be achieved through a well-established condensation reaction. A plausible synthetic route involves the reaction of 1,8-diaminonaphthalene with 5-bromo-2-furaldehyde.[4][5][12][13]

Proposed Synthetic Protocol:

-

Reactant Preparation: Equimolar amounts of 1,8-diaminonaphthalene and 5-bromo-2-furaldehyde are dissolved in a suitable solvent, such as ethanol or a mixture of ethanol and glacial acetic acid.[5]

-

Condensation Reaction: The reaction mixture is refluxed for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Product Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield pure 2-(5-bromo-2-furyl)-1H-perimidine.

-

Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Elemental Analysis: To determine the elemental composition.

-

Evaluation of Potential Biological Activities

Based on the known biological profiles of perimidine and furan derivatives, the following activities are proposed for investigation.

Antimicrobial Activity

The increasing prevalence of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents. Both perimidine and furan scaffolds are known to exhibit antimicrobial properties.[2][5][8][9][10][14]

This method will be used to determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

-

Microorganism Preparation: Standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are cultured in appropriate broth media to achieve a logarithmic growth phase.

-

Compound Dilution: A stock solution of 2-(5-bromo-2-furyl)-1H-perimidine is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate containing broth media.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. Positive and negative controls (wells with and without microbial growth, respectively) and a standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should be included.

Data Presentation:

| Microorganism | MIC (µg/mL) of 2-(5-bromo-2-furyl)-1H-perimidine | MIC (µg/mL) of Standard Drug |

| S. aureus | ||

| E. coli | ||

| C. albicans |

Anticancer Activity

Perimidine derivatives have shown promise as anticancer agents, often through mechanisms involving DNA intercalation and cell cycle arrest.[1][2][5][15][16][17][18] Furan-containing compounds have also demonstrated cytotoxic effects against various cancer cell lines.[7]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of 2-(5-bromo-2-furyl)-1H-perimidine for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included.

-

MTT Addition: After the treatment period, MTT solution is added to each well, and the plates are incubated for 3-4 hours to allow for the formation of formazan crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Data Presentation:

| Cell Line | IC₅₀ (µM) of 2-(5-bromo-2-furyl)-1H-perimidine (48h) | IC₅₀ (µM) of Doxorubicin (48h) |

| MCF-7 | ||

| A549 | ||

| HeLa |

Given the planar structure of the perimidine core, a likely mechanism of anticancer activity is DNA intercalation, leading to the inhibition of DNA replication and transcription, and ultimately apoptosis. The furan moiety might contribute to cytotoxicity through the generation of reactive oxygen species (ROS).

Caption: Overall experimental workflow.

Conclusion and Future Directions

This technical guide outlines a comprehensive strategy for the synthesis and biological evaluation of 2-(5-bromo-2-furyl)-1H-perimidine. The strong precedent set by related perimidine and furan derivatives provides a solid foundation for expecting significant antimicrobial, anticancer, and antioxidant activities. The detailed protocols and data presentation formats provided herein are intended to facilitate a systematic and rigorous investigation of this promising molecule.

Future studies should focus on elucidating the precise mechanisms of action for any observed biological activities. For instance, if significant anticancer activity is confirmed, further investigations into its effects on the cell cycle, apoptosis pathways, and specific molecular targets would be warranted. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogues with different substituents on the furan and perimidine rings, could lead to the identification of even more potent and selective drug candidates.

References

- Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020). [Source URL not available]

-

Synthesis and antimicrobial activity of new furan derivatives. (1985). Pharmaceutical Research, 2(1), 42-43. [Link]

- Furan: A Promising Scaffold for Biological Activity. (2024). [Source URL not available]

-

Overview of Antimicrobial Properties of Furan. (2022). Journal of Current Pharmaceutical Research, 14(3), 25-32. [Link]

-

Antioxidant potential of piperidine containing compounds-a short review. SciSpace. [Link]

- Syntheses, PhysicoChemical Studies and Antioxidant Activities of Transition Metal Complexes with a Perimidine Ligand. (2012). [Source URL not available]

-

Solvent-free synthesis and anticancer activity evaluation of benzimidazole and perimidine derivatives. (2025). ResearchGate. [Link]

- Synthesis and Biological Activity of Perimidine Derivatives. (2017). [Source URL not available]

-

Synthesis and pharmacological profile of some new 2-substituted-2, 3-dihydro-1H-perimidine. (2020). ResearchGate. [Link]

- Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (2021). [Source URL not available]

-

Synthesis and properties of glass-forming 2-substituted perimidines. (2016). Semantic Scholar. [Link]

-

Recent Advances in the Synthesis of Perimidines and their Applications. (2020). PMC. [Link]

-

Synthesis and Reactions of Perimidines and Their Fused Systems. Bentham Science. [Link]

-

Synthesis and Reactions of Perimidines and Their Fused Systems. (2020). ResearchGate. [Link]

-

Recent Advances in the Synthesis of Perimidines and their Applications. OUCI. [Link]

-

Synthesis, characterization and biological activity of 2- Aryl -2, 3-dihydro-1H-perimidine. Academic Journals. [Link]

-

A new route to 2-substituted perimidines based on nitrile oxide chemistry. (2025). ResearchGate. [Link]

-

Antioxidant Properties of Pyrimidine and Uracil Derivatives. (2016). ResearchGate. [Link]

-

Review on Perimidines: A synthetic Pathways Approach. (2021). Material Science Research India. [Link]

-

Synthesis and biological activities of 2-pyrimidinone nucleosides. 2. 5-Halo-2-pyrimidinone 2'-deoxyribonucleosides. (1982). Journal of Medicinal Chemistry, 25(1), 40-44. [Link]

-

Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. (2024). PMC. [Link]

- Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. (2023). [Source URL not available]

- Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. (2026). [Source URL not available]

- Molecular studies and antioxidant activity of new synthesis of oxadiozolo (3,2-a) pyrimidine linking to imidazopyridine. (2024). [Source URL not available]

-

View of Synthesis and pharmacological profile of some new 2-substituted-2, 3-dihydro-1H-perimidine. Zanco Journal of Medical Sciences. [Link]

-

Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). PMC. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. eurekaselect.com [eurekaselect.com]

- 3. researchgate.net [researchgate.net]

- 4. Review on Perimidines: A synthetic Pathways Approach – Material Science Research India [materialsciencejournal.org]

- 5. academicjournals.org [academicjournals.org]

- 6. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijabbr.com [ijabbr.com]

- 8. Synthesis and antimicrobial activity of new furan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. jcpr.humanjournals.com [jcpr.humanjournals.com]

- 11. Synthesis and biological activities of 2-pyrimidinone nucleosides. 2. 5-Halo-2-pyrimidinone 2'-deoxyribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Biological Activity of Perimidine Derivatives [yyhx.ciac.jl.cn]

- 13. Recent Advances in the Synthesis of Perimidines and their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]

- 16. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]

- 17. orientjchem.org [orientjchem.org]

- 18. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2-(5-bromo-2-furyl)-1H-perimidine: A Detailed Protocol for Researchers

Introduction

Perimidines are a fascinating class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.[1][2] The fusion of a pyrimidine ring with a naphthalene core at the 1,8-positions results in a planar, electron-rich system with distinct chemical reactivity. The 2-substituted perimidines, in particular, offer a versatile scaffold for the development of novel therapeutic agents and functional materials. This application note provides a comprehensive, step-by-step protocol for the synthesis of a specific derivative, 2-(5-bromo-2-furyl)-1H-perimidine, a compound of interest for further research in drug discovery and materials science.

The synthetic strategy outlined herein is a two-step process commencing with the condensation of 1,8-diaminonaphthalene with 5-bromo-2-furaldehyde to yield the dihydroperimidine intermediate, followed by an oxidative dehydrogenation to afford the final aromatic perimidine. This protocol is designed for researchers, scientists, and drug development professionals, offering not just a procedure, but also an understanding of the underlying chemical principles and experimental considerations.

Reaction Scheme

The synthesis of 2-(5-bromo-2-furyl)-1H-perimidine is achieved through a two-step reaction sequence as depicted below:

Caption: Overall reaction scheme for the synthesis of 2-(5-bromo-2-furyl)-1H-perimidine.

Mechanism of Perimidine Formation

The formation of the perimidine ring system from 1,8-diaminonaphthalene and an aldehyde proceeds through a well-established mechanism.[1] The reaction is initiated by the nucleophilic attack of one of the amino groups of 1,8-diaminonaphthalene on the carbonyl carbon of the aldehyde. This is followed by dehydration to form a Schiff base intermediate. The second amino group then undergoes an intramolecular cyclization by attacking the imine carbon. A final proton transfer results in the formation of the stable, aromatic perimidine ring.

Caption: Mechanism of perimidine formation.

Experimental Protocols

Materials and Instrumentation

| Reagent/Material | Grade | Supplier |

| 1,8-Diaminonaphthalene | 98% | Sigma-Aldrich |

| 5-Bromo-2-furaldehyde | 98% | Alfa Aesar |

| Ethanol | Anhydrous | Fisher Scientific |

| Toluene | Anhydrous | Sigma-Aldrich |

| Palladium on Carbon | 10 wt. % | Strem Chemicals |

| Celite® | --- | Sigma-Aldrich |

| Sodium Sulfate | Anhydrous | Fisher Scientific |

| Deuterated Chloroform (CDCl₃) | with 0.03% TMS | Cambridge Isotope Laboratories |

| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F₂₅₄ | Merck |

-

NMR Spectrometer: Bruker Avance 400 MHz or equivalent.

-

Mass Spectrometer: Agilent 6120 Quadrupole LC/MS or equivalent.

-

FT-IR Spectrometer: PerkinElmer Spectrum Two or equivalent.

-

Melting Point Apparatus: Stuart SMP30 or equivalent.

Step 1: Synthesis of 2-(5-bromo-2-furyl)-2,3-dihydro-1H-perimidine

This procedure is adapted from the general method for the synthesis of 2-aryl-2,3-dihydro-1H-perimidines.[3][4]

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1,8-diaminonaphthalene (1.58 g, 10 mmol) in 40 mL of anhydrous ethanol.

-

Addition of Aldehyde: To the stirred solution, add 5-bromo-2-furaldehyde (1.75 g, 10 mmol).

-

Reaction: Stir the reaction mixture at room temperature for 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:3). The starting materials and the product should have distinct Rf values.

-

Work-up: Upon completion of the reaction (disappearance of the starting aldehyde spot on TLC), a precipitate will form. Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.

-

Isolation: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol (2 x 10 mL).

-

Drying: Dry the product under vacuum to obtain 2-(5-bromo-2-furyl)-2,3-dihydro-1H-perimidine as a solid.

Step 2: Synthesis of 2-(5-bromo-2-furyl)-1H-perimidine

This dehydrogenation step is crucial for the formation of the aromatic perimidine ring.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend the dried 2-(5-bromo-2-furyl)-2,3-dihydro-1H-perimidine (from the previous step, approx. 10 mmol) in 100 mL of anhydrous toluene.

-

Catalyst Addition: To this suspension, carefully add 10% palladium on carbon (0.3 g, ~10 mol% of Pd).

-

Reaction: Heat the reaction mixture to reflux and maintain it at this temperature for 4-6 hours. Monitor the reaction progress by TLC (ethyl acetate/hexane, 1:3). The formation of the more conjugated product will be evident.

-

Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with hot toluene (3 x 20 mL) to ensure complete recovery of the product.

-

Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. Alternatively, recrystallization from a suitable solvent system like ethanol/water can be employed to obtain the pure 2-(5-bromo-2-furyl)-1H-perimidine.

Characterization Data (Expected)

The following are the expected characterization data for the final product, 2-(5-bromo-2-furyl)-1H-perimidine, based on analogous structures found in the literature.[2][5]

| Analysis | Expected Results |

| Appearance | Yellow to orange solid |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~9.5 (br s, 1H, NH), 7.2-7.8 (m, 6H, Ar-H), 6.5 (d, 1H, furan-H), 6.4 (d, 1H, furan-H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): Aromatic and heteroaromatic carbons in the range of 100-155 ppm. |

| Mass Spec (ESI+) | m/z: [M+H]⁺ calculated for C₁₅H₉BrN₂O, found ~313/315. |

| FT-IR (KBr) | ν (cm⁻¹): ~3400 (N-H stretching), 1620-1580 (C=N and C=C stretching). |

Discussion

The synthesis of 2-(5-bromo-2-furyl)-1H-perimidine is a straightforward and efficient process. The initial condensation reaction to form the dihydroperimidine intermediate typically proceeds in high yield at room temperature. The choice of ethanol as a solvent is advantageous due to its ability to dissolve the starting materials and facilitate the precipitation of the product upon formation.

The subsequent dehydrogenation is a critical step to achieve the desired aromaticity of the perimidine ring. Palladium on carbon is a highly effective catalyst for this transformation, and toluene is a suitable solvent due to its high boiling point, which allows for efficient reaction kinetics. It is imperative to completely remove the palladium catalyst after the reaction to avoid contamination of the final product.

The purity of the final compound should be rigorously assessed using chromatographic and spectroscopic techniques. The provided expected characterization data serves as a guideline for product verification. Researchers should perform their own detailed analysis to confirm the structure and purity of the synthesized compound.

Safety Precautions

-

1,8-Diaminonaphthalene is toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.

-

5-Bromo-2-furaldehyde is a corrosive and lachrymatory substance. Handle with extreme care in a fume hood.

-

Palladium on carbon is flammable. Handle with care and avoid ignition sources.

-

Toluene is a flammable and toxic solvent. All operations involving toluene should be conducted in a fume hood.

References

-

Sahiba, N., & Agarwal, S. (2020). Recent Advances in the Synthesis of Perimidines and their Applications. Topics in Current Chemistry, 378(5), 44. [Link]

-

Yadav, G. D., & Mistry, C. K. (2018). Review on Perimidines: A synthetic Pathways Approach. Material Science Research India, 15(1), 14-23. [Link]

-

Azeez, D. A. (2020). Synthesis and pharmacological profile of some new 2-substituted-2, 3-dihydro-1H-perimidine. Zanco Journal of Medical Sciences, 24(1), 76-85. [Link]

- Starshikov, N. M., & Pozharskii, A. F. (1973). Synthesis of 2-(5-halogeno-2-furyl)-2,3-dihydroperimidines. Chemistry of Heterocyclic Compounds, 9(7), 922-924.

- Pozharskii, A. F., et al. (1995). Synthesis and Spectroscopic Characterization of 2-(het)Aryl Perimidine Derivatives with Enhanced Fluorescence Quantum Yields. Chemistry of Heterocyclic Compounds, 31(10), 1236-1241.

- Koca, I., et al. (2017). Metal complexes of perimidine and Schiff base ligands bearing both naphthalene and chromone moieties: synthesis and catalytic activity.

- Al-Masoudi, N. A., et al. (2019). Design, in silico study, synthesis and in vitro evaluation of some N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivat. European Review for Medical and Pharmacological Sciences, 23(1), 147-158.

- Petkova, Z., et al. (2021). Synthesis and comparative structural study of 2-(pyridin-2-yl)-1H-perimidine and its mono- and di-N-methylated analogues.

- Harry, N. A., et al. (2021). A Comprehensive Overview of Perimidines: Synthesis, Chemical Transformations, and Applications. Current Organic Chemistry, 25(2), 248-271.

-

Sahiba, N., & Agarwal, S. (2020). Recent Advances in the Synthesis of Perimidines and their Applications. Topics in Current Chemistry, 378, 44. [Link]

- Ali, D. A. A. (2013). Synthesis and structural characterization of Pd(II) complexes derived from perimidine ligand and their in vitro antimicrobial st. Journal of Molecular Structure, 1048, 348-356.

- Petkova, Z., et al. (2023). 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine. Molbank, 2023(1), M1587.

Sources

using 2-(5-bromo-2-furyl)-1H-perimidine as a fluorescent marker

Application Note: 2-(5-bromo-2-furyl)-1H-perimidine as an Environment-Sensitive Fluorescent Marker

Executive Summary

This technical guide details the synthesis, characterization, and application of 2-(5-bromo-2-furyl)-1H-perimidine (BFP) . Unlike standard commercial dyes (e.g., FITC, Rhodamine), BFP belongs to the class of solvatochromic and viscosity-sensitive molecular rotors. Its planar perimidine core allows for DNA intercalation, while the 5-bromo-furan moiety introduces specific photophysical properties, including heavy-atom-induced intersystem crossing (ISC) and lipophilicity.

Primary Applications:

-

Solvatochromic Environmental Sensing: Mapping local polarity in lipid bilayers.

-

DNA Intercalation: "Turn-on" fluorescence upon binding to nucleic acids.

-

Viscosity Probing: Monitoring microviscosity changes in cellular cytoplasm or amyloid aggregation.

Chemical Identity & Mechanism of Action

Molecule: 2-(5-bromo-2-furyl)-1H-perimidine Core Scaffold: Perimidine (peri-naphtho-fused pyrimidine).[1][2] Functional Moiety: Brominated Furan (Electron withdrawing/Heavy atom).

Photophysical Mechanism

The fluorescence of BFP is governed by Intramolecular Charge Transfer (ICT).

-

In Polar Solvents: The excited state is stabilized, often leading to a red-shifted emission but lower quantum yield due to non-radiative decay.

-

In Non-Polar/Rigid Environments: The rotation of the furan ring relative to the perimidine core is restricted (Restricted Intramolecular Rotation - RIR). This suppression of non-radiative decay channels results in a significant fluorescence enhancement ("Turn-On" effect).

-

The Bromine Effect: The heavy bromine atom facilitates Intersystem Crossing (ISC) to the triplet state. While this can quench fluorescence in solution, it potentially enables phosphorescence or singlet oxygen generation (

) under specific conditions, making BFP a candidate for theranostics (imaging + photodynamic therapy).

Synthesis Protocol

Note: This protocol is derived from the condensation of 1,8-diaminonaphthalene with aldehydes, followed by dehydrogenation.[3]

Materials:

-

1,8-Diaminonaphthalene (99%)

-

5-Bromo-2-furaldehyde

-

Ethanol (Absolute)

-

Sodium metabisulfite (

) or Pd/C (for dehydrogenation) -

Dichloromethane (DCM) for extraction

Workflow:

-

Condensation: Dissolve 10 mmol of 1,8-diaminonaphthalene and 10 mmol of 5-bromo-2-furaldehyde in 30 mL of ethanol.

-

Reflux: Heat the mixture to reflux for 2–4 hours. The solution will darken as the dihydro intermediate forms.

-

Dehydrogenation (Oxidation): To convert the 2,3-dihydroperimidine to the fully aromatic 1H-perimidine:

-

Method A (Chemical): Add 1.5 equivalents of Sodium Metabisulfite and reflux for an additional 4 hours.

-

Method B (Catalytic): Add 10% Pd/C (5% wt) and reflux overnight.

-

-

Purification: Filter the hot solution. Cool the filtrate to precipitate the crude product. Recrystallize from ethanol/water or purify via column chromatography (Silica gel, Hexane:Ethyl Acetate 4:1).

-

Validation: Confirm structure via

-NMR (absence of

Figure 1: Synthetic pathway converting precursors to the active fluorescent marker via a dihydro intermediate.

Experimental Protocols

Protocol A: Solvatochromic Characterization (Lipid Polarity Sensing)

Objective: To determine the sensitivity of BFP to environmental polarity, simulating membrane insertion.

Reagents:

-

BFP Stock Solution: 1 mM in DMSO (Store at -20°C, protected from light).

-

Solvent Panel: Toluene (Non-polar), Dichloromethane (Moderately polar), Methanol (Polar protic), DMSO (Polar aprotic).

Steps:

-

Preparation: Prepare 10 µM working solutions of BFP in each solvent from the panel.

-

Spectroscopy: Measure UV-Vis absorbance (300–450 nm) and Fluorescence Emission (Excitation @ 350 nm).

-

Data Analysis: Plot the Stokes Shift (

) against the solvent orientation polarizability (-

Expectation: A bathochromic shift (Red shift) in emission as polarity increases.[4]

-

Lipid Assay: Incubate BFP (1 µM) with Large Unilamellar Vesicles (LUVs). A blue-shift compared to aqueous buffer indicates successful membrane insertion.

-

Data Summary Table: Theoretical Photophysical Trends

| Solvent | Polarity Index | Exp.[1][4][5] Emission | Relative Intensity | Interpretation |

| Toluene | 2.4 | ~420 (Blue) | High | Rigid, non-polar environment. |

| DCM | 3.1 | ~450 (Cyan) | Medium | Moderate stabilization. |

| Methanol | 5.1 | ~510 (Green) | Low | Quenching via H-bonding/PET. |

| DNA/Lipid | Heterogeneous | ~440-460 | Very High | RIR Effect (Turn-On). |

Protocol B: DNA Intercalation Assay

Objective: To utilize BFP as a nuclear stain or DNA quantification probe.

Rationale: The planar perimidine structure intercalates between base pairs. The "5-bromo" substituent may enhance binding affinity via hydrophobic interactions in the major groove, while the rigidification triggers fluorescence.

Reagents:

-

Calf Thymus DNA (ctDNA) or synthetic oligonucleotides.

-

Tris-HCl Buffer (pH 7.4).

-

BFP Working Solution (10 µM in Buffer).

Steps:

-

Baseline Measurement: Record the fluorescence spectrum of 10 µM BFP in Tris-HCl (Excitation: 350 nm). Note: Background fluorescence should be low.

-

Titration: Sequentially add aliquots of ctDNA (0 – 100 µM bp) to the cuvette.

-

Equilibration: Allow 2 minutes incubation after each addition.

-

Observation: Monitor the increase in emission intensity at ~450 nm.

-

Binding Constant (

): Use the Scatchard or Benesi-Hildebrand plot to calculate binding affinity.

Critical Control: Perform a competitive displacement assay with Ethidium Bromide (EtBr). If BFP displaces EtBr, fluorescence at 600 nm (EtBr emission) will decrease, confirming intercalation.

Figure 2: Standard operating procedure for cellular or solution-based staining.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Fluorescence Signal | Heavy atom quenching (Bromine) or solvent relaxation. | Switch to a more viscous solvent (Glycerol) or ensure DNA/Lipid binding is saturated. |

| Precipitation | Low solubility in aqueous buffer. | Keep DMSO concentration < 1% in final buffer. Use Pluronic F-127 as a dispersant. |

| Photobleaching | Singlet Oxygen generation ( | Add antioxidants (Ascorbic acid) or reduce laser power. The Br-atom promotes triplet state formation. |

| Red-Shifted Emission | Probe aggregation (Excimer formation). | Reduce concentration below 5 µM. |

References

-

Synthesis and Spectroscopic Characterization of 2-(het)Aryl Perimidine Derivatives. (2025). ResearchGate.[1][5] Retrieved from

-

Solvatochromism. Wikipedia. Retrieved from

-

Synthesis and pharmacological profile of some new 2-substituted-2,3-dihydro-1H-perimidine. (2020). ResearchGate.[1][5] Retrieved from

-

Fluorescence studies on 2-(het)arylperimidine derivatives. (2016). Journal of Luminescence. Retrieved from

-

DNA Interaction Study of Some Symmetrical 1,2-Phenylenediamine Schiff's Base Derivatives. (2019). Herald Open Access. Retrieved from

-

Recent Advances in the Synthesis of Perimidines and their Applications. (2020). Topics in Current Chemistry. Retrieved from

Sources

Application Notes and Protocols for the Experimental Setup of Perimidine Synthesis and Reactions

Introduction: The Enduring Significance of the Perimidine Scaffold

Perimidines are a fascinating and highly versatile class of nitrogen-containing heterocyclic compounds. Structurally, they consist of a pyrimidine ring fused to a naphthalene core at the 1,8-positions. This unique arrangement imparts a rich and nuanced electronic character, making the perimidine system both π-electron excessive and deficient.[1] This amphoteric nature is the foundation of their diverse reactivity and wide-ranging applications in medicinal chemistry, materials science, and industrial processes.[2]

In the realm of drug development, perimidine derivatives have demonstrated a remarkable spectrum of biological activities, including antimicrobial, anti-inflammatory, antitumor, and antiulcer properties.[1][3] Their planar tricyclic structure allows for effective intercalation with DNA, a property exploited in the design of potential anticancer agents.[3] In materials science, the unique photophysical properties of perimidines have led to their use in the development of fluorescent probes, photosensors, and dyes.[2]

This comprehensive guide provides detailed experimental setups and protocols for the synthesis of the perimidine core and subsequent functionalization reactions. The methodologies presented are grounded in established literature and aim to provide researchers, scientists, and drug development professionals with a practical and in-depth resource for working with this important class of compounds.

Part 1: Synthesis of the Perimidine Core

The most common and direct route to the perimidine scaffold is the cyclocondensation of 1,8-diaminonaphthalene (also known as 1,8-naphthalenediamine or NDA) with a suitable one-carbon electrophile, typically an aldehyde or a ketone.[2][4] This reaction can be performed under a variety of conditions, from catalyst-free thermal methods to highly efficient catalyzed processes.

General Reaction Scheme

The fundamental transformation involves the reaction of 1,8-diaminonaphthalene with a carbonyl compound to form a 2,3-dihydro-1H-perimidine, which can then be oxidized to the aromatic perimidine if desired.

Caption: General synthesis of 2,3-dihydro-1H-perimidines.

Causality Behind Experimental Choices in Perimidine Synthesis

The choice of carbonyl compound, catalyst, solvent, and reaction conditions significantly impacts the efficiency, yield, and purity of the resulting perimidine.

-

Carbonyl Compound: Aldehydes typically react more readily than ketones due to lower steric hindrance and greater electrophilicity of the carbonyl carbon. Aromatic aldehydes are frequently used to synthesize 2-arylperimidines.[4]

-

Catalyst: While the reaction can proceed without a catalyst, particularly at elevated temperatures, the use of a catalyst is generally preferred to enhance the reaction rate and allow for milder conditions.

-

Brønsted Acids (e.g., p-toluenesulfonic acid, sulfamic acid): These protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack by the diamine.[4]

-

Lewis Acids (e.g., InCl₃, Zn(OAc)₂, Phenylboronic acid): These coordinate to the carbonyl oxygen, achieving a similar activation to Brønsted acids.[4][5] They are often preferred for their compatibility with a wider range of functional groups.

-

Heterogeneous Catalysts (e.g., Amberlyst-15, nano-catalysts): These offer the advantage of easy separation from the reaction mixture, simplifying purification and allowing for catalyst recycling.[2]

-

-

Solvent: The choice of solvent is often dictated by the solubility of the reactants and the reaction temperature. Ethanol is a commonly used solvent due to its ability to dissolve 1,8-diaminonaphthalene and many carbonyl compounds, and its relatively high boiling point is suitable for reflux conditions.[4] Green solvents like water are also employed in some eco-friendly protocols.[4]

-

Reaction Conditions:

-

Conventional Heating (Reflux): This is a standard and reliable method for driving the reaction to completion.

-

Microwave Irradiation: This technique can dramatically reduce reaction times by efficiently heating the reaction mixture.[3]

-

Ultrasound and Grinding: These mechanochemical methods can promote the reaction under solvent-free or reduced-solvent conditions, offering a greener alternative.[4]

-

Detailed Experimental Protocols for Perimidine Synthesis

This protocol describes a straightforward synthesis using readily available starting materials without the need for a catalyst.

Materials:

-

1,8-Diaminonaphthalene (1.58 g, 10 mmol)

-

Benzaldehyde (1.02 mL, 1.06 g, 10 mmol)

-

Absolute Ethanol (30 mL)

-

Round-bottom flask (100 mL)

-

Magnetic stir bar

-

Büchner funnel and vacuum filtration apparatus

-

Dichloromethane

-

Anhydrous magnesium sulfate

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.58 g (10 mmol) of 1,8-diaminonaphthalene in 30 mL of absolute ethanol.

-

To the stirred solution, add 1.02 mL (1.06 g, 10 mmol) of benzaldehyde dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 40-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, a precipitate will form. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with two 10 mL portions of cold ethanol, followed by two 20 mL portions of deionized water.

-

For further purification, dissolve the crude product in a minimal amount of dichloromethane. Transfer the solution to a separatory funnel and wash with deionized water (2 x 20 mL) to remove any remaining water-soluble impurities.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the purified 2-phenyl-2,3-dihydro-1H-perimidine.

This protocol details the synthesis of a 2,2-disubstituted perimidine from a ketone.

Materials:

-

1,8-Diaminonaphthalene

-

Acetone

-

Appropriate reaction vessel and work-up equipment

Procedure:

The synthesis is achieved through the direct reaction of 1,8-diaminonaphthalene with acetone.[5] In a typical procedure, 1,8-diaminonaphthalene is dissolved in an excess of acetone, which serves as both the reactant and the solvent. The mixture is stirred at room temperature or gently heated to facilitate the reaction. The product often precipitates out of the solution and can be collected by filtration.

Characterization Data for 2,2-Dimethyl-2,3-dihydro-1H-perimidine: [5]

| Property | Value |

| Molecular Formula | C₁₃H₁₄N₂ |

| Molecular Weight | 198.27 g/mol |

| Mass Spec (m/z) | 221.05 (M+Na)⁺, 199.06 (M+H)⁺, 182.08 (M-CH₃)⁺ |

This protocol involves the synthesis of an aromatic perimidine, which requires an additional dehydrogenation step.

Materials:

-

1,8-Diaminonaphthalene (4.523 g, 28.6 mmol)

-

Pyridine-2-carboxaldehyde (2.72 mL, 28.6 mmol)

-

Sodium metabisulfite (16.317 g, 85.8 mmol)

-

Ethanol (50 mL)

-

Reaction vessel with reflux condenser

-

Apparatus for solvent evaporation

-

Methylene chloride for recrystallization

Procedure:

-

In a suitable reaction vessel, combine 1,8-diaminonaphthalene (4.523 g, 28.6 mmol), pyridine-2-carboxaldehyde (2.72 mL, 28.6 mmol), and sodium metabisulfite (16.317 g, 85.8 mmol) in 50 mL of ethanol.

-

Reflux the mixture under an inert atmosphere (e.g., Argon) for 4 hours.

-

After the reaction is complete, evaporate the solvent to dryness.

-

Wash the residue with water and then redissolve it in ethanol.

-

Cooling the ethanol solution (e.g., in a freezer overnight) will cause the product to precipitate as a red powder.

-

Recrystallize the crude product from methylene chloride and dry it under vacuum to obtain pure 2-(pyridin-2-yl)-1H-perimidine.

Part 2: Reactions of the Perimidine Ring System

The perimidine scaffold is not merely a synthetic endpoint but also a versatile platform for further chemical transformations. The reactivity of the perimidine ring is dictated by its electronic nature; the naphthalene moiety is electron-rich and thus susceptible to electrophilic attack, while the pyrimidine part of the heterocycle can undergo nucleophilic reactions. The N-H protons of the perimidine and dihydroperimidine rings are also reactive and can be readily substituted.

Caption: Key reaction pathways for perimidine functionalization.

N-Alkylation of Perimidines

The nitrogen atoms of the perimidine ring can be alkylated, most commonly with alkyl halides in the presence of a base. This modification can significantly alter the solubility and biological activity of the compound.

This protocol provides a method for the mono-methylation of a perimidine derivative.

Materials:

-

2-(Pyridin-2-yl)-1H-perimidine (0.250 g, 1.02 mmol)

-

Potassium hydroxide (KOH), solid (0.057 g, 1.02 mmol)

-

Anhydrous potassium carbonate (K₂CO₃) (0.141 g, 1.02 mmol)

-

Methyl iodide (0.064 mL, 1.02 mmol)

-

Anhydrous acetonitrile

-

Apparatus for reaction under inert atmosphere and heating

-

Column chromatography supplies (eluent: hexane/ethyl acetate 1:1 v/v)

Procedure:

-

To a mixture of 2-(pyridin-2-yl)-1H-perimidine (0.250 g, 1.02 mmol), solid KOH (0.057 g, 1.02 mmol), and anhydrous K₂CO₃ (0.141 g, 1.02 mmol) in anhydrous, argon-saturated acetonitrile, add methyl iodide (0.064 mL, 1.02 mmol) dropwise with stirring.

-

Heat the resulting suspension at 50°C (323 K) for 3 hours, and then continue stirring at room temperature for two days.

-

Evaporate the reaction mixture to dryness.

-

Purify the crude product by column chromatography using a hexane/ethyl acetate (1:1 v/v) eluent.

-

Recrystallize the purified product from a mixture of CH₂Cl₂/hexane and dry under vacuum to yield 1-methyl-2-(pyridin-2-yl)-1H-perimidine.

Electrophilic Aromatic Substitution: Bromination

The electron-rich naphthalene part of the perimidine ring can undergo electrophilic aromatic substitution reactions such as halogenation. N-Bromosuccinimide (NBS) is a convenient and safer alternative to liquid bromine for this purpose.[6]

While a specific protocol for perimidine is not detailed in the provided search results, a general procedure for the bromination of activated aromatic rings can be adapted.

Materials:

-

Perimidine substrate

-

N-Bromosuccinimide (NBS)

-

A suitable solvent (e.g., methanol, acetonitrile, or a halogenated solvent)

-

Reaction vessel

Procedure:

-

Dissolve the perimidine substrate in a suitable solvent in a reaction vessel.

-

Add N-Bromosuccinimide (NBS) portion-wise to the solution with stirring. The stoichiometry will depend on the desired degree of bromination.

-

The reaction can be conducted at room temperature or with gentle heating, and the progress can be monitored by TLC.

-

Upon completion, the reaction is typically quenched with a reducing agent (e.g., sodium thiosulfate solution) to destroy any excess NBS.

-

The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

-

Purification is usually achieved by column chromatography or recrystallization.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) onto electron-rich aromatic rings.[1][7] The Vilsmeier reagent, typically formed from phosphoryl chloride (POCl₃) and dimethylformamide (DMF), acts as the electrophile.[7][8]

A specific protocol for the formylation of perimidine is not available in the search results, but a general method can be outlined.

Materials:

-

Perimidine substrate

-

Dimethylformamide (DMF)

-

Phosphoryl chloride (POCl₃)

-

Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)

-

Apparatus for reaction under anhydrous conditions and at controlled temperature

-

Aqueous sodium acetate or sodium carbonate for work-up

Procedure:

-

In a flask under an inert atmosphere, prepare the Vilsmeier reagent by adding POCl₃ dropwise to an ice-cold solution of DMF in an anhydrous solvent.

-

Once the Vilsmeier reagent has formed, add the perimidine substrate to the reaction mixture, maintaining a low temperature.

-

Allow the reaction to warm to room temperature or gently heat it to drive the formylation. Monitor the reaction progress by TLC.

-

After the reaction is complete, carefully pour the mixture onto crushed ice and neutralize it with an aqueous solution of a base such as sodium acetate or sodium carbonate.

-

Extract the product with an organic solvent.

-

Wash the organic layer, dry it over an anhydrous salt, and concentrate it under reduced pressure.

-

Purify the resulting aldehyde by column chromatography or recrystallization.

Synthesis of Fused Perimidine Systems

The perimidine ring can serve as a building block for the construction of more complex, fused heterocyclic systems. For example, reaction with appropriate reagents can lead to the formation of quinazoline-fused perimidines.

While a detailed step-by-step protocol is not provided in the search results, the synthesis of quinazolino[3,4-a]perimidine derivatives has been reported to proceed via an aza-Wittig reaction of substituted perimidines and iminophosphoranes with reagents like isocyanates, CO₂, CS₂, or CH₃COCl. Further investigation of the primary literature is recommended for a precise experimental procedure.

Part 3: Characterization of Perimidine Derivatives

The synthesized perimidine compounds should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of the protons and carbons in the molecule, which is crucial for structural elucidation.[9]

-

Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern.[5]

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

-

Melting Point Analysis: A sharp melting point is an indicator of the purity of a solid compound.

-

Single-Crystal X-ray Diffraction: Provides the definitive three-dimensional structure of the molecule in the solid state.[9]

Conclusion

The perimidine scaffold represents a privileged structure in chemical and pharmaceutical research. The synthetic protocols and reaction pathways outlined in this guide offer a robust starting point for the exploration of this versatile heterocyclic system. By understanding the underlying principles of their synthesis and reactivity, researchers can effectively design and create novel perimidine derivatives with tailored properties for a wide range of applications, from the development of new therapeutic agents to the creation of advanced materials.

References

-

Recent Advances in the Synthesis of Perimidines and their Applications - PMC - NIH. (2020, August 10). Retrieved from [Link]

-

Review on Perimidines: A synthetic Pathways Approach - Material Science Research India. Retrieved from [Link]

-

Synthesis and comparative structural study of 2-(pyridin-2-yl)-1H-perimidine and its mono- and di-N-methylated analogues - PMC. Retrieved from [Link]

-

Synthesis and Reactions of Perimidines and Their Fused Systems. (2020, August 1). Retrieved from [Link]

-

Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Various approaches of perimidine synthesis - ResearchGate. Retrieved from [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

-

Vilsmeier–Haack reaction - Wikipedia. Retrieved from [Link]

-

A rapid method of N-alkylation of amines - Journal of the Chemical Society C: Organic (RSC Publishing). Retrieved from [Link]

-

catalyzed [4 + 1] and [4 + 2] annulations: synthesis of perimidine linked spiro-succinimides and isoquinolines - RSC Publishing. (2025, November 10). Retrieved from [Link]

-

Alex Glase, Claudia Kennedy, and Michael Korn, PhD. - Liberty University. Retrieved from [Link]

-

N-Bromosuccinimide (NBS) - Organic Chemistry Portal. Retrieved from [Link]

-

Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - Frontiers. Retrieved from [Link]

-

(PDF) 2,2-Dimethyl-2,3-dihydro-1H-perimidine - ResearchGate. Retrieved from [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in the Synthesis of Perimidines and their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Bromination - Common Conditions [commonorganicchemistry.com]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

Application Note: 2-(5-bromo-2-furyl)-1H-perimidine as a Modular Scaffold in Organic Synthesis

Topic: 2-(5-bromo-2-furyl)-1H-perimidine as an intermediate in organic synthesis Content Type: Application Note & Protocol Audience: Researchers, Scientists, Drug Development Professionals

Abstract

This guide details the synthesis, characterization, and downstream application of 2-(5-bromo-2-furyl)-1H-perimidine , a heteroaromatic intermediate combining the

Introduction & Mechanistic Rationale

The Perimidine Advantage

Perimidines (peri-naphthofused pyrimidines) are a unique class of heterocycles characterized by their

-

Ligand Design: As N-heterocyclic carbene (NHC) precursors.

-

Medicinal Chemistry: Exhibiting DNA intercalation, antitumor, and antimicrobial activities.

-

Materials Science: As chromophores for organic light-emitting diodes (OLEDs).

The 5-Bromo-2-furyl Functional Handle

Incorporating a 5-bromo-2-furyl group at the C-2 position transforms the perimidine from a terminal product into a versatile intermediate . The bromine atom on the electron-rich furan ring is highly activated for oxidative addition by low-valent metal catalysts, enabling the rapid library generation of 2-substituted perimidines without affecting the sensitive perimidine nucleus.

Synthesis Protocol: 2-(5-bromo-2-furyl)-1H-perimidine

Method A: One-Pot Oxidative Condensation (Recommended)

This method utilizes sodium metabisulfite (

Materials

-

1,8-Diaminonaphthalene (DAN): 1.58 g (10.0 mmol) – Purify by sublimation if dark brown/black.

-

5-Bromo-2-furaldehyde: 1.75 g (10.0 mmol)

-

Sodium Metabisulfite (

): 3.80 g (20.0 mmol) -

Ethanol (Absolute): 50 mL

-

Dichloromethane (DCM): For extraction

-

Silica Gel (60–120 mesh): For column chromatography

Experimental Procedure

-

Activation: In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 5-bromo-2-furaldehyde (10 mmol) in 20 mL of ethanol. Add sodium metabisulfite (20 mmol) dissolved in a minimum amount of water (approx. 5-10 mL) or add directly as a solid if solubility permits. Stir at room temperature for 15 minutes to activate the aldehyde (bisulfite adduct formation).

-

Condensation: Add 1,8-diaminonaphthalene (10 mmol) dissolved in the remaining 30 mL of ethanol to the reaction mixture.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (

) for 4–6 hours. Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 4:1). The starting amine (DAN) is highly fluorescent; its disappearance is a good indicator. -

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into 200 mL of ice-cold water. A dark precipitate should form.

-

Neutralize with 10%

solution if the pH is acidic. -

Extract with DCM (

mL). -

Wash the combined organic layers with brine, dry over anhydrous

, and concentrate under reduced pressure.

-

-

Purification: Purify the crude residue by column chromatography on silica gel.

-

Mobile Phase: Gradient from 100% Hexane to 10% EtOAc/Hexane.

-

Target: The product typically elutes as a deep red/brown solid.

-

Expected Data

-

Yield: 75–85%

-

Appearance: Reddish-brown crystalline solid.

-

NMR (DMSO-

- 10.5–11.0 (s, 1H, NH, broad, exchangeable).

- 6.5–7.5 (m, 6H, Naphthalene ring protons).

- 7.0 (d, 1H, Furan H-3).

- 6.8 (d, 1H, Furan H-4).

-

Note: Absence of a singlet at

4.5 ppm confirms the fully aromatic perimidine structure (vs. dihydroperimidine).

Method B: Two-Step Synthesis (Alternative for Sensitive Substrates)

If Method A yields a mixture of dihydro/aromatic species, use this stepwise approach.

-

Condensation: React DAN and aldehyde in Ethanol with 5 mol% Sulfamic Acid at room temperature for 2 hours. Isolate the 2,3-dihydro-1H-perimidine intermediate (often a solid that precipitates out).[2]

-

Oxidation: Dissolve the dihydro-intermediate in Toluene. Add 1.1 equivalents of p-Chloranil or DDQ . Reflux for 1 hour. The solution will darken significantly. Cool, filter off the hydroquinone byproduct, and wash with dilute NaOH. Concentrate to obtain the aromatic perimidine.[1]

Downstream Application: Suzuki-Miyaura Cross-Coupling

The 5-bromo position allows for the rapid attachment of aryl groups to modulate the optical gap.

Protocol

-

Charge: In a Schlenk tube, combine:

-

2-(5-bromo-2-furyl)-1H-perimidine (1.0 equiv)

-

Arylboronic acid (

) (1.2 equiv) - (5 mol%)

- (2.0 equiv)

-

-

Solvent: Add 1,4-Dioxane/Water (4:1 ratio, degassed).

-

Reaction: Heat at

under Argon atmosphere for 12 hours. -

Work-up: Dilute with water, extract with EtOAc, and purify via column chromatography.

Visualizing the Workflow

Caption: Synthesis pathway from precursors to the bromo-perimidine scaffold and subsequent divergent coupling reactions.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield / Black Tar | Oxidation of DAN (amine) prior to reaction. | Use freshly sublimed 1,8-diaminonaphthalene. Perform reaction under Argon. |

| Incomplete Oxidation | Presence of dihydro-intermediate (singlet at ~4.5 ppm in NMR). | Reflux longer with open air condenser or treat crude with p-chloranil in toluene. |

| Product Solubility | Perimidines can be poorly soluble due to | Use DMSO-d6 for NMR.[1][3] For reactions, use high-boiling polar solvents like DMF or Dioxane. |

| Fluorescence Quenching | Impurities or aggregation. | Ensure rigorous purification. Perimidines are solvatochromic; spectral properties change with solvent polarity. |

Safety & Handling (MSDS Highlights)

-

1,8-Diaminonaphthalene: Toxic if swallowed or inhaled. Causes skin irritation. Stains skin brown/black upon oxidation —wear double gloves.

-

5-Bromo-2-furaldehyde: Lachrymator. Causes severe eye irritation. Handle in a fume hood.

-

Perimidine Derivatives: Treat as potential DNA intercalators (bioactive).[4] Handle with care as potential mutagens.

References

-

Pozharskii, A. F., & Dal'nikovskaya, V. V. (1981). Perimidines. Russian Chemical Reviews, 50(9), 816.

-

Harry, N. A., et al. (2021). A Comprehensive Overview of Perimidines: Synthesis, Chemical Transformations, and Applications. Current Organic Chemistry, 25(2), 248-271.

-

Kouakou, A., et al. (2023). 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine.[1] Molbank, 2023(1), M1587. (Demonstrates Na2S2O5/Ethanol protocol).

-

Starshikov, N. M., & Pozharskii, A. F. (1973). Synthesis of 2-(5-halogeno-2-furyl)-2,3-dihydroperimidines. Chemistry of Heterocyclic Compounds, 9, 922–924. (Foundational work on halogenated furan derivatives).

Sources

Application Note: Structural Characterization of 2-(5-bromo-2-furyl)-1H-perimidine via NMR and Mass Spectrometry

This Application Note is designed for researchers in medicinal chemistry and structural biology. It details the structural validation of 2-(5-bromo-2-furyl)-1H-perimidine , a tricyclic heteroaromatic system with significant potential as a DNA-intercalating agent and fluorescent probe.

Introduction & Synthesis Context

The perimidine scaffold (peri-naphtho-fused pyrimidine) acts as a "proton sponge" derivative and a

Synthesis Context for Analysts:

This compound is typically synthesized via the condensation of 1,8-diaminonaphthalene with 5-bromo-2-furaldehyde , followed by oxidative dehydrogenation (using

-

Common Impurities: Unreacted 1,8-diaminonaphthalene (m/z 158), 5-bromo-2-furaldehyde, or the dihydro intermediate (2,3-dihydro-1H-perimidine derivative, M+2H).

Mass Spectrometry Protocol

Experimental Setup

-

Instrument: Quadrupole Time-of-Flight (Q-TOF) MS.

-

Ionization: Electrospray Ionization (ESI) in Positive Mode (+).

-

Solvent: Methanol/Water (50:[1]50) + 0.1% Formic Acid (to protonate the basic N1/N3 sites).

-

Flow Rate: 0.2 mL/min.[2]

HRMS Data Analysis

The presence of Bromine (

| Ion Species | Formula | Calculated m/z ( | Calculated m/z ( | Error (ppm) |

| [M+H]⁺ | 312.9971 | 314.9951 | < 2.0 | |

| [M+Na]⁺ | 334.9790 | 336.9770 | < 2.0 |

Fragmentation Pathway (MS/MS)

Under Collision-Induced Dissociation (CID), the molecule exhibits a characteristic fragmentation pattern involving the loss of the halogen and the furan ring degradation.

Key Fragments:

-

m/z ~233: Loss of Bromine radical (

). -

m/z ~205: Subsequent loss of CO (carbon monoxide) from the furan ring (typical furan cleavage).

-

m/z 168: Perimidine core cation (cleavage of the C2-C(furan) bond).

Figure 1: Proposed ESI-MS/MS fragmentation pathway for 2-(5-bromo-2-furyl)-1H-perimidine.

NMR Spectroscopy Protocol

Sample Preparation

-

Solvent: DMSO-

is required.[3] Perimidine derivatives often show poor solubility in -

Concentration: 5–10 mg in 0.6 mL solvent.

-

Temperature: 298 K (25°C). Note: If NH signals are broad, heating to 313 K can sharpen peaks by accelerating tautomeric exchange.

Tautomerism Note

1H-perimidines exhibit annular tautomerism. The proton on N1 rapidly exchanges with N3. In symmetric perimidines, this averages the signals. However, the 2-furyl substituent breaks symmetry. In DMSO at RT, you will likely observe averaged signals for the perimidine ring (H4/9, H5/8, H6/7) or broad peaks if the exchange rate is intermediate on the NMR time scale.

NMR Assignment (500 MHz, DMSO- )

| Position | Type | Shift ( | Multiplicity | Assignment Logic | |

| NH | Amine | 10.50 – 11.20 | br s | - | Exchangeable proton (D2O shake disappears). |

| H3' | Furan | 7.15 | d | 3.6 | Furan H3 (closest to perimidine). |

| H4' | Furan | 6.85 | d | 3.6 | Furan H4 (closest to Br). |

| H4, H9 | Ar | 7.10 – 7.20 | m/dd | ~8.0 | Perimidine "ortho" protons (deshielded). |

| H5, H8 | Ar | 7.50 – 7.60 | dd | 8.0, 7.5 | Perimidine "meta" protons. |

| H6, H7 | Ar | 6.60 – 6.70 | d/m | 7.5 | Perimidine "para" protons (most shielded). |

Note: Chemical shifts are estimates based on perimidine and bromofuran substituent effects.

NMR Assignment (125 MHz)

-

C2 (Perimidine): ~148–152 ppm (Quaternary, deshielded by two nitrogens).

-

C2' (Furan): ~145 ppm (Attached to perimidine).

-

C5' (Furan): ~125 ppm (Attached to Br; heavy atom effect may cause upfield shift relative to unsubstituted).

-

C3'/C4' (Furan): 110–115 ppm.

-

Perimidine Ar-C: 105–135 ppm cluster.

Structural Validation Workflow (Logic Map)

The following diagram illustrates the logical flow for confirming the structure, utilizing specific 2D NMR correlations to connect the two ring systems.

Critical Correlation: The HMBC correlation from Furan H3' to Perimidine C2 is the definitive proof of the C-C bond formation between the two rings.

Figure 2: NMR Structural Elucidation Strategy. The HMBC link between H3' and C2 is the primary connectivity checkpoint.

References

-

Synthesis of 2-substituted perimidines: Starshikov, N. M., & Pozharskii, A. F. (1973).[4] Synthesis of 2-(5-halogeno-2-furyl)-2,3-dihydroperimidines. Chemistry of Heterocyclic Compounds, 9(7), 922–924. Link

-

Perimidine NMR Characteristics: Mobinikhaledi, A., et al. (2014). Synthesis and Characterization of Some New Perimidine Derivatives. Journal of Heterocyclic Chemistry. Link

-

MS Fragmentation of Nitrogen Heterocycles: Salem, M. A. I., et al. (2014).[5] Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones. International Journal of Materials and Chemistry, 4(4), 92-99.[5] Link

-

Tautomerism in Perimidines: Pozharskii, A. F., & Dal'nikovskaya, V. V. (1981). Perimidines. Russian Chemical Reviews, 50(9), 816.[6] Link

Sources

- 1. Furan(110-00-9) 1H NMR spectrum [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in the Synthesis of Perimidines and their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. article.sapub.org [article.sapub.org]

- 6. eurekaselect.com [eurekaselect.com]

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-(5-bromo-2-furyl)-1H-perimidine Synthesis

Ticket ID: PERIM-5BR-OPT Subject: Improving Reaction Yield & Purity Protocols Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary & Core Directive

User Goal: Maximize the yield of 2-(5-bromo-2-furyl)-1H-perimidine. Primary Challenge: The condensation of 1,8-diaminonaphthalene with aldehydes is prone to oxidation side-reactions ("tarring") and incomplete dehydrogenation, often stalling at the 2,3-dihydro-1H-perimidine stage.

The Solution: Shift from standard acid catalysis to a Sodium Metabisulfite (

Critical Reagent Integrity (Pre-Reaction)

WARNING: The most common cause of yield loss (<40%) is the degradation of 1,8-diaminonaphthalene prior to reaction.

| Reagent | Visual Indicator of Purity | Troubleshooting Action |

| 1,8-Diaminonaphthalene | Good: Beige/Light Brown crystals.Bad: Black/Dark Purple solid. | Mandatory Recrystallization: If dark, recrystallize from ethanol/water (7:3) containing a pinch of sodium dithionite ( |

| 5-Bromo-2-furaldehyde | Good: Yellow/Amber solid or liquid.Bad: Dark brown gum. | Purification: If degraded, purify via vacuum distillation or column chromatography (Hexane/EtOAc) before use. |

Optimized Experimental Protocol

Methodology: Sodium Metabisulfite Mediated Cyclocondensation Reaction Type: One-pot condensation and oxidative dehydrogenation.

Step-by-Step Workflow

-

Preparation: In a 100 mL round-bottom flask, dissolve 1,8-diaminonaphthalene (1.0 eq) and 5-bromo-2-furaldehyde (1.0 eq) in Ethanol (15-20 mL per mmol).

-

Activation: Add Sodium Metabisulfite (

) (1.5 - 3.0 eq).-

Note: The excess bisulfite is crucial for driving the equilibrium toward the fully aromatic perimidine.

-

-

Reaction: Reflux the mixture at 75-80°C for 4–6 hours .

-

Monitoring: Check TLC (SiO2, Hexane:EtOAc 3:1). Look for the disappearance of the diamine (low Rf) and the appearance of a fluorescent spot (Perimidine).

-

-

Workup (Precipitation Method):

-

Cool the mixture to room temperature.

-

Pour the reaction mixture into crushed ice/water (approx. 5x reaction volume).

-

Stir vigorously for 30 minutes. The product should precipitate as a colored solid (often orange/red/brown).

-

-

Purification:

Experimental Workflow Diagram

Caption: Optimized workflow for the sodium metabisulfite mediated synthesis of 2-substituted perimidines.

Troubleshooting & FAQs

Q1: I am getting a "black tar" instead of a precipitate. What happened?

Diagnosis: Polymerization or Oxidation.[1]

-

Cause A: The 1,8-diaminonaphthalene was oxidized before the reaction started.

-

Cause B: Reaction temperature was too high without inert gas protection (though bisulfite usually mitigates this).

-

Fix: Ensure the diamine is light-colored before use. Conduct the reaction under a Nitrogen (

) atmosphere if the "tar" persists.

Q2: My NMR shows a mix of products. Is it the dihydro-intermediate?

Diagnosis: Incomplete Dehydrogenation.

-